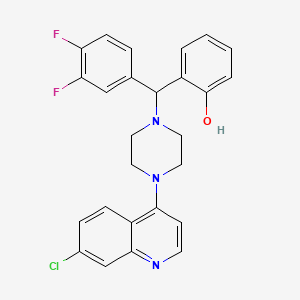
Cysteine protease inhibitor-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteine protease inhibitor-3 is a specific inhibitor of cysteine proteases, which are a major class of proteolytic enzymes involved in various physiological and pathological processes. These enzymes play crucial roles in protein catabolism, immune responses, and cellular signaling. Cysteine protease inhibitors are essential for regulating the activity of these enzymes and preventing unwanted proteolysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cysteine protease inhibitor-3 typically involves the use of peptide synthesis techniques. The process begins with the selection of appropriate amino acid residues, which are then sequentially coupled using solid-phase peptide synthesis. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is typically lyophilized and stored under controlled conditions to maintain stability.
Analyse Chemischer Reaktionen
Types of Reactions
Cysteine protease inhibitor-3 undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.
Substitution: The inhibitor can undergo nucleophilic substitution reactions, particularly at the peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the inhibitor, as well as substituted derivatives with modified peptide bonds.
Wissenschaftliche Forschungsanwendungen
Cysteine protease inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of proteolysis and enzyme inhibition.
Biology: Employed in research on cellular processes involving proteases, such as apoptosis and autophagy.
Medicine: Investigated as a potential therapeutic agent for diseases involving dysregulated protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of protease inhibitors for agricultural and biotechnological applications.
Wirkmechanismus
Cysteine protease inhibitor-3 exerts its effects by binding to the active site of cysteine proteases, thereby blocking their catalytic activity. The inhibitor forms a covalent bond with the thiol group of the cysteine residue in the enzyme’s active site, preventing substrate binding and subsequent proteolysis. This interaction is highly specific and reversible, allowing for precise regulation of protease activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cystatin C: A natural cysteine protease inhibitor found in human tissues and fluids.
E-64: A synthetic cysteine protease inhibitor with broad-spectrum activity.
Leupeptin: A microbial inhibitor of cysteine and serine proteases.
Uniqueness
Cysteine protease inhibitor-3 is unique in its high specificity for certain cysteine proteases, making it a valuable tool for studying specific proteolytic pathways. Unlike broad-spectrum inhibitors, it allows for targeted inhibition without affecting other proteases, reducing the risk of off-target effects.
Eigenschaften
Molekularformel |
C26H22ClF2N3O |
|---|---|
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
2-[[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]phenol |
InChI |
InChI=1S/C26H22ClF2N3O/c27-18-6-7-19-23(16-18)30-10-9-24(19)31-11-13-32(14-12-31)26(20-3-1-2-4-25(20)33)17-5-8-21(28)22(29)15-17/h1-10,15-16,26,33H,11-14H2 |
InChI-Schlüssel |
VBYITYHKLOIIBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(C4=CC(=C(C=C4)F)F)C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
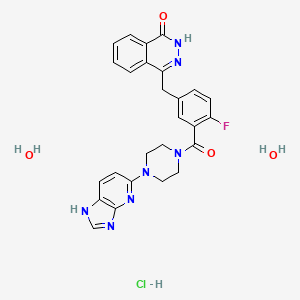
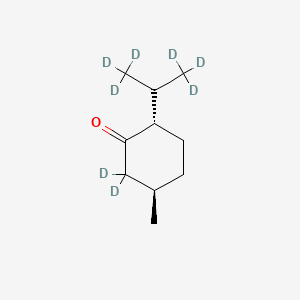

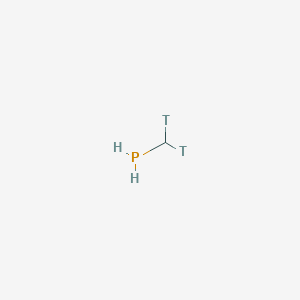
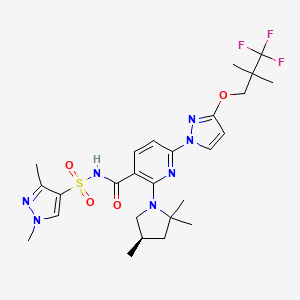

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

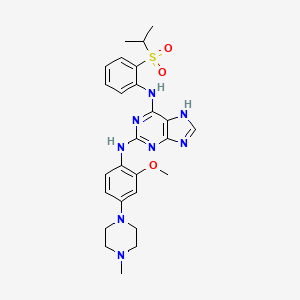

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)
